![molecular formula C12H13FN2OS B2919754 N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide CAS No. 868368-73-4](/img/structure/B2919754.png)
N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide” is C12H13FN2OS. Its molecular weight is 252.31.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide” are not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications
Medicinal Chemistry Applications
Cystic Fibrosis Therapy : Bithiazole analogs, including compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been designed and synthesized for cystic fibrosis therapy. These compounds aim to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Constraining the bithiazole tether in certain conformations resulted in improved corrector activity, highlighting the importance of molecular structure in therapeutic efficacy (Yu et al., 2008).
Antimicrobial Activity : Studies have explored the synthesis and evaluation of substituted benzothiazole derivatives, including those related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, for their antimicrobial activity. These compounds have shown potential against various microbial strains, indicating their usefulness in developing new antimicrobial agents (Anuse et al., 2019).
Molecular Imaging Applications
- Alzheimer's Disease : Fluorinated benzothiazole anilines, structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been synthesized and evaluated as potential tracers for β-amyloid plaques in Alzheimer's disease. These compounds, including their radiolabeled versions, exhibit suitable characteristics for PET imaging, aiding in the detection and study of Alzheimer's disease progression (Zheng et al., 2008).
Molecular Biology Applications
- Cell Death Induction in Cancer Cells : Thiazolides, including compounds with structural similarities to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been investigated for their ability to induce cell death in colon carcinoma cell lines. These findings suggest a potential therapeutic application in treating colon cancer by targeting specific molecular pathways involved in cell death (Brockmann et al., 2014).
Materials Science Applications
- Fluorescent Chemical Sensors : Thioamide derivatives of benzothiazoles, similar in structure to N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide, have been developed as fluorescent chemodosimeters for selective detection of metal ions. These compounds demonstrate significant potential in environmental monitoring and biochemical assays by offering highly selective and sensitive fluorescence responses to specific ions (Song et al., 2006).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLGHJDWARMDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CC=C2S1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
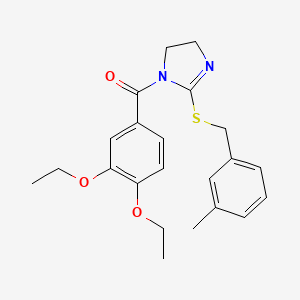
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
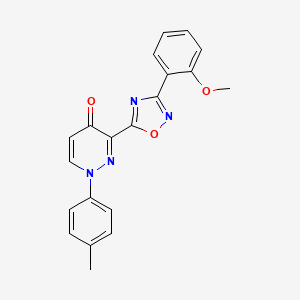
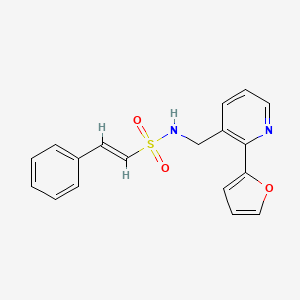
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)
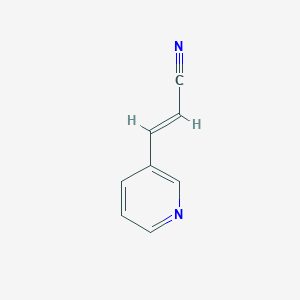

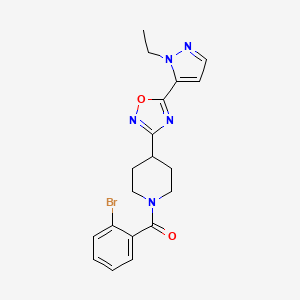
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
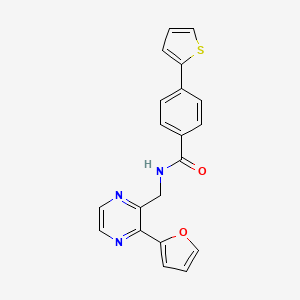
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)